molecular formula C20H24N4O3S B2622542 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 627815-76-3

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2622542
CAS No.: 627815-76-3
M. Wt: 400.5
InChI Key: HWSJJWGLJKQFOB-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolone core, a dimethylthiazole moiety, and a dimethylaminopropyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylthiazole Moiety: This step often involves coupling reactions, such as the use of thiazole derivatives and suitable coupling agents.

    Attachment of the Dimethylaminopropyl Side Chain: This can be done through nucleophilic substitution reactions, where the dimethylaminopropyl group is introduced to the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the thiazole moiety can be reduced to alcohols.

    Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.

    Reduction Products: Alcohols derived from the carbonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

    1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-4-yl group.

Uniqueness: The unique combination of the pyrrolone core, dimethylthiazole moiety, and dimethylaminopropyl side chain in 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one provides distinct chemical properties and potential biological activities, differentiating it from similar compounds.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-19(28-13(2)22-12)17(25)15-16(14-7-5-8-21-11-14)24(20(27)18(15)26)10-6-9-23(3)4/h5,7-8,11,16,26H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJJWGLJKQFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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